Diethyl 3-oxocyclopentane-1,1-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 3-oxocyclopentane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSAEVIOKMQREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450507 | |
| Record name | 1,1-Cyclopentanedicarboxylic acid, 3-oxo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180573-13-1 | |
| Record name | 1,1-Cyclopentanedicarboxylic acid, 3-oxo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Diethyl Malonate with Cyclopentanone
The most common laboratory synthesis of diethyl 3-oxocyclopentane-1,1-dicarboxylate involves the condensation of diethyl malonate with cyclopentanone in the presence of a base such as sodium ethoxide. This reaction proceeds via a base-catalyzed condensation mechanism, where the active methylene group of diethyl malonate attacks the carbonyl carbon of cyclopentanone, followed by cyclization and ester formation.
- Reagents: Diethyl malonate, cyclopentanone, sodium ethoxide (base)
- Solvent: Typically ethanol or another suitable polar solvent
- Temperature: Mild heating to reflux temperature (~60–80 °C)
- Reaction Time: Several hours (commonly 4–12 hours) to ensure completion
- Yield: High, often exceeding 80% under optimized conditions
This method is favored for its simplicity and the availability of starting materials. The reaction conditions can be adjusted to optimize yield and minimize side products.
Catalytic Carbonylation Methods
Industrial and advanced synthetic methods utilize catalytic carbonylation techniques. For example, palladium-catalyzed carbonylation of cyclopentenone derivatives in the presence of methanol can produce dimethyl or diethyl esters of 3-oxocyclopentane-1-carboxylic acid derivatives, which can be adapted for this compound synthesis.
- Catalyst: Palladium complexes
- Solvent: Methanol or ethanol (as esterifying agent)
- Temperature: 20–100 °C (preferably 40–80 °C for optimal control)
- Reaction Time: 1–20 hours depending on scale and catalyst efficiency
- Additional Conditions: Controlled addition/removal of water or alcohol to shift equilibrium
This method allows for precise control over reaction parameters and is suitable for large-scale production with high purity requirements.
Industrial Production Methods
Industrial synthesis typically involves large-scale batch or continuous flow reactors with optimized parameters:
- Reaction Scale: Multi-kilogram to ton scale
- Catalysts: Efficient base catalysts or palladium-based catalysts
- Temperature and Pressure: Controlled to maintain reaction selectivity and minimize by-products
- Purification: Advanced techniques such as distillation, crystallization, and solvent extraction to achieve high purity
The industrial process emphasizes reproducibility, safety, and environmental compliance, often employing green chemistry principles to reduce waste and energy consumption.
Chemical Reaction Analysis Relevant to Preparation
Understanding the reactivity of this compound is essential for optimizing its synthesis and subsequent applications.
| Reaction Type | Common Reagents | Reaction Conditions | Major Products |
|---|---|---|---|
| Condensation | Diethyl malonate, base (NaOEt) | Reflux in ethanol, 4–12 hours | This compound |
| Oxidation | KMnO4, CrO3 | Mild heating, aqueous or organic | Oxidized cyclopentanone derivatives |
| Reduction | LiAlH4, NaBH4 | Anhydrous conditions, low temp | Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate |
| Substitution | Amines, alcohols, thiols | Varies, often reflux or mild heat | Substituted cyclopentanone derivatives |
These reactions highlight the compound’s versatility and inform the choice of conditions during preparation to avoid undesired side reactions.
Research Findings and Optimization Insights
- Reaction Optimization: Studies indicate that controlling the base concentration and reaction temperature in the condensation step significantly affects yield and purity. Excess base can lead to side reactions, while insufficient base results in incomplete conversion.
- Catalyst Efficiency: Palladium catalysts in carbonylation reactions demonstrate high turnover numbers and selectivity, enabling milder conditions and shorter reaction times.
- Solvent Effects: Polar protic solvents such as ethanol facilitate ester formation and improve solubility of reactants, enhancing reaction rates.
- Purification: Crystallization from suitable solvents improves product purity, critical for pharmaceutical-grade material.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Scale | Advantages | Limitations |
|---|---|---|---|---|---|
| Base-Catalyzed Condensation | Diethyl malonate, cyclopentanone, sodium ethoxide | Reflux in ethanol, 4–12 h | Lab to pilot | Simple, high yield | Requires careful base control |
| Catalytic Carbonylation | Cyclopentenone, Pd catalyst, methanol/ethanol | 20–100 °C, 1–20 h | Industrial | High purity, scalable | Catalyst cost, sensitivity |
| Oxidation/Reduction Pathways | KMnO4, CrO3, LiAlH4 | Variable | Lab scale | Useful for derivatives | Side reactions possible |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
DECD serves as a crucial intermediate for synthesizing various cyclopentanone derivatives. These derivatives are essential in creating complex organic molecules used in pharmaceuticals and agrochemicals . The presence of both ketone and ester functionalities allows for multiple chemical transformations, enhancing its utility in organic synthesis.
Reactions Involving DECD
The compound undergoes several types of reactions:
- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.
- Reduction : Ester groups can be reduced to alcohols.
- Substitution : Functional groups can be substituted with halogens or other moieties.
Medicinal Chemistry
Therapeutic Potential
Research indicates that DECD and its derivatives may exhibit anti-inflammatory and analgesic properties. These effects are attributed to the compound's ability to interact with specific molecular targets, influencing enzyme activity and metabolic pathways.
Case Studies
- Anti-inflammatory Activity : Studies have shown that cyclopentanone derivatives can inhibit inflammatory pathways, suggesting DECD may have similar effects.
- Analgesic Properties : Preliminary investigations into the biological activity of DECD suggest potential analgesic effects, warranting further exploration in clinical settings.
Industrial Applications
Production of Specialty Chemicals
DECD is employed in the production of specialty chemicals and materials. Its unique five-membered ring structure imparts specific reactivity profiles that are beneficial in creating high-value chemical products .
Chemical Libraries for Biological Screening
Due to its diverse functional groups, DECD is also utilized in constructing chemical libraries for biological screening. These libraries facilitate the identification of new drug candidates by testing interactions with biological targets such as enzymes and receptors .
Mechanism of Action
The mechanism of action of diethyl 3-oxocyclopentane-1,1-dicarboxylate involves its role as an intermediate in various chemical reactions. It can undergo nucleophilic attack, oxidation, and reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
Diethyl cyclopentane-1,1-dicarboxylate (CAS 4167-77-5)
Diethyl cyclopent-3-ene-1,1-dicarboxylate (CAS 21622-00-4)
Diethyl cyclohexane-1,1-dicarboxylate (CAS 1139-13-5)
Diethyl cyclopropane-1,1-dicarboxylate
Diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate (CAS 10088-87-6)
- Structure : Cyclopentane with two ketones (4,5-positions) and diesters at 1,3-positions.
- Molecular Formula : C₁₁H₁₄O₆ (MW: 242.225 g/mol) .
- Higher density (1.275 g/cm³) compared to the mono-oxo derivative (estimated ~1.2 g/cm³) .
Physical and Spectral Properties Comparison
Biological Activity
Diethyl 3-oxocyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula and a molecular weight of 228.24 g/mol. It is primarily utilized in organic synthesis and has garnered interest in biological research due to its potential applications in enzyme-catalyzed reactions and metabolic pathways.
This compound is characterized by its five-membered cyclopentane ring structure, which allows it to participate in various chemical transformations. It can be synthesized through several methods, including the reaction of diethyl malonate with cyclopentanone in the presence of a base like sodium ethoxide. The reaction proceeds via a condensation mechanism, yielding the desired product with high efficiency under controlled conditions.
Biological Activity
This compound has been studied for its biological activity, particularly in the context of enzyme-catalyzed reactions. Its role as an intermediate in the synthesis of cyclopentanone derivatives makes it significant for various biochemical pathways:
- Enzyme-Catalyzed Reactions : The compound serves as a substrate or intermediate in enzymatic processes, facilitating the study of metabolic pathways involving cyclopentanone derivatives.
- Potential Therapeutic Applications : Research indicates that derivatives of this compound may have therapeutic potential, including anti-cancer and anti-fungal properties .
The mechanism of action for this compound involves its reactivity as an intermediate. It can undergo nucleophilic attack, oxidation, and reduction, leading to various products. The specific pathways and molecular targets depend on the reaction conditions applied.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| Diethyl 3-oxocyclobutane-1,1-dicarboxylate | Four-membered ring | Fewer reactive sites compared to cyclopentane derivative |
| Diethyl 3-oxocyclohexane-1,1-dicarboxylate | Six-membered ring | Increased steric hindrance affecting reactivity |
The five-membered ring structure of this compound imparts unique chemical properties that enhance its utility in organic synthesis .
Case Study: Synthesis and Application in Drug Development
A notable study explored the synthesis of various cyclopentanone derivatives from this compound. These derivatives were evaluated for their biological activities, including anti-cancer properties. The results indicated that certain synthesized compounds exhibited significant cytotoxic effects against cancer cell lines, suggesting potential for drug development .
Research Findings on Enzymatic Pathways
Research has highlighted the role of this compound in studying specific enzymatic pathways. For instance, it was utilized to investigate the catalytic mechanisms of certain enzymes involved in metabolic processes. The findings demonstrated how variations in substrate structure influenced enzyme activity and specificity .
Chemical Reactions Analysis
Hydrolysis and Decarboxylation Reactions
The compound undergoes controlled hydrolysis under acidic conditions to yield 3-oxocyclopentane-1-carboxylic acid or its esters. Reaction outcomes depend on the presence of water/alcohol and acid catalysts:
| Condition | Catalyst | Product | Yield Control |
|---|---|---|---|
| Excess water + H₂SO₄/HCl | Mineral/organic acids | 3-oxocyclopentane-1-carboxylic acid | Water addition favors acid formation |
| Excess alcohol + p-TsOH | p-Toluenesulfonic acid | Diester derivatives | Alcohol addition favors ester retention |
| Solvent: Hydrocarbons/ethers | 0.001–30 mol% catalyst loading | Mixtures of acid/ester (adjustable ratio) | Temperature: 20–100°C; Time: 1–20 h |
The reaction mechanism involves acid-catalyzed ester hydrolysis followed by optional decarboxylation. For example, heating the diester with 10% hydrochloric acid selectively removes one ester group, yielding monoesters or acids .
Functionalization at the Ketone Position
The ketone group participates in nucleophilic additions and condensations. For instance:
-
Aldol Reactions : Under basic conditions, the α-hydrogens adjacent to the ketone undergo deprotonation, enabling coupling with aldehydes.
-
Grignard Additions : Organomagnesium reagents attack the carbonyl, forming tertiary alcohols. Subsequent ester hydrolysis can generate dicarboxylic acids.
Stability and Handling Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
